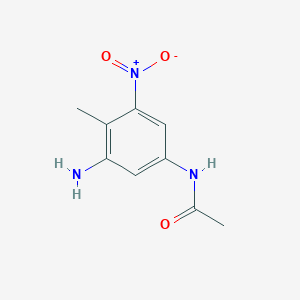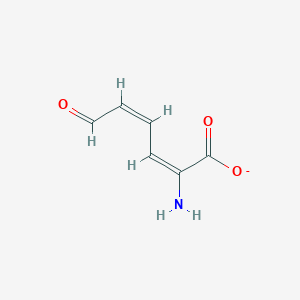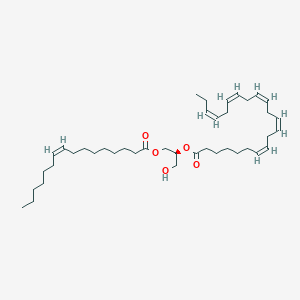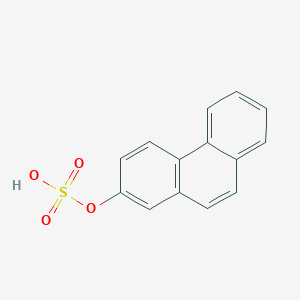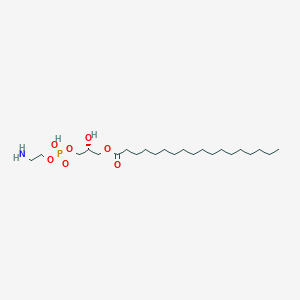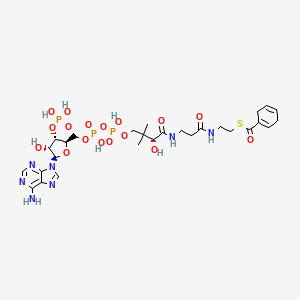
cyclohexa-1,4-diene-1-carbonyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexa-1,4-diene-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohexa-1,4-diene-1-carboxylic acid. It derives from a coenzyme A.
Wissenschaftliche Forschungsanwendungen
Enzymatic Reduction and Hydration
Cyclohexa-1,4-diene-1-carbonyl-CoA plays a crucial role in the enzymatic reduction and hydration processes. The enzymes benzoyl-CoA reductase and cyclohexa-1,5-diene-1-carbonyl-CoA hydratase are involved in the anoxic conversion of benzoyl-CoA, converting it into cyclohexa-1,5-diene-1-carbonyl-CoA, and further into 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (Boll et al., 2000).
Chemical Synthesis
Cyclohexa-1,4-dienes are utilized in Brønsted acid-catalyzed transfer hydrogenation, offering an alternative to Hantzsch dihydropyridines for the hydrogenation of imines and alkenes (Chatterjee & Oestreich, 2016). Additionally, Rhodium(I)-catalyzed enantioselective [4 + 2] cycloadditions of 1,3-dienes with dialkyl acetylenedicarboxylates involve cyclohexa-1,4-dienes, indicating their role in scalable synthesis with high enantioselectivity (Bao et al., 2020).
Organometallic Chemistry
In organometallic chemistry, cyclohexa-1,4-diene is used in the synthesis and structural characterization of complex metal clusters, such as ruthenium clusters (Dyson et al., 1993).
Transfer Hydrogenation and Hydro-tert-Butylation
Cyclohexa-1,4-dienes are effective in transfer hydro-tert-butylation, showcasing their utility in incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).
Biochemical Studies
Studies on the biochemical conversion of aromatic compounds to cyclohexadiene compounds have shown the role of cyclohexa-1,4-diene-1-carbonyl-CoA in enzymatic processes, such as the Birch reduction mechanism in bacteria (Kung et al., 2010).
Eigenschaften
Produktname |
cyclohexa-1,4-diene-1-carbonyl-CoA |
|---|---|
Molekularformel |
C28H42N7O17P3S |
Molekulargewicht |
873.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-1,4-diene-1-carbothioate |
InChI |
InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-4,7,14-15,17,20-22,26,37-38H,5-6,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |
InChI-Schlüssel |
WBFPJXYSCWCOLU-TYHXJLICSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCC=CC4)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCC=CC4)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




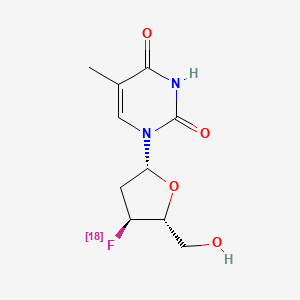
![(3S)-1-Methyl-3-[3-(3-methylphenyl)ureido]-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B1243071.png)
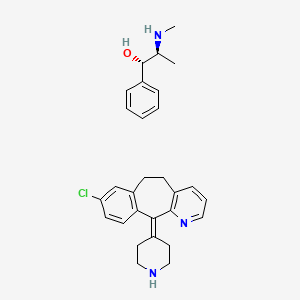
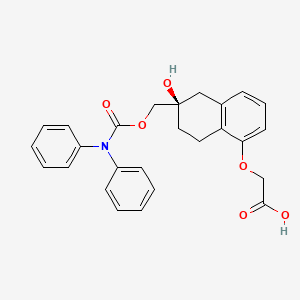
![5-[(1E)-dodec-1-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B1243078.png)
![Naphtho[2,3-c]thiophene](/img/structure/B1243081.png)
![N-[(3R)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1243084.png)
